Lipophilicity (LogP) Comparison
The 2,5-dimethylphenyl isomer (target compound, CAS 306320-92-3) exhibits a computed LogP of 2.99, positioning it between the 2,3-dimethylphenyl isomer (LogP 2.94, CAS 294667-08-6) and the 3,4-dimethylphenyl isomer (LogP 3.35, CAS 294667-04-2) . This LogP ranking (3,4- > 2,5- > 2,3-) is consistent with the expectation that para-methyl substitution contributes more to lipophilicity than ortho- or meta-substitution due to reduced steric shielding of the hydrophobic surface. The 0.05 LogP unit difference between the 2,5- and 2,3-isomers is modest but measurable; the 0.36 LogP unit difference versus the 3,4-isomer is substantial.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.99 (Hit2Lead computed value) |
| Comparator Or Baseline | 2,3-dimethylphenyl isomer: LogP = 2.94; 3,4-dimethylphenyl isomer: LogP = 3.35 |
| Quantified Difference | ΔLogP = +0.05 (vs. 2,3-isomer); ΔLogP = −0.36 (vs. 3,4-isomer) |
| Conditions | Hit2Lead/ChemBridge computed physicochemical property database; consistent computational method applied across all three compounds |
Why This Matters
A LogP difference of 0.36 units corresponds to a ~2.3-fold difference in partition coefficient, sufficient to alter membrane permeability, non-specific protein binding, and apparent potency in cell-based assays when comparing positional isomers.
